
understanding JNJ-1013 E3 ligase recruitment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-1013

Cat. No.: B10832104 Get Quote

An In-depth Technical Guide on the Core Mechanism of JNJ-75276617 (Bleximenib)

Introduction

This technical guide provides a detailed overview of the core mechanism of action for JNJ-

75276617, also known as bleximenib. It is important to clarify at the outset that JNJ-75276617

is not an E3 ligase recruiter. Instead, it is a potent and selective small molecule inhibitor of the

protein-protein interaction (PPI) between menin and the histone-lysine N-methyltransferase 2A

(KMT2A, also known as MLL1).[1][2][3][4][5][6] This interaction is a critical dependency for the

survival and proliferation of certain leukemias, particularly those with KMT2A rearrangements

(KMT2A-r) or nucleophosmin 1 (NPM1) mutations.[4][5] JNJ-75276617 acts by disrupting this

complex, leading to the downregulation of target genes, cell differentiation, and ultimately,

apoptosis in malignant cells.[2][4][5] This guide is intended for researchers, scientists, and drug

development professionals seeking a deeper understanding of this therapeutic agent.

Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-75276617, including its

inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Activity of JNJ-75276617

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10832104?utm_src=pdf-interest
https://www.vjhemonc.com/video/stcfluw0xwk-first-in-human-study-of-the-menin-kmt2a-inhibitor-jnj-75276617-in-rr-acute-leukemias/
https://synapse.patsnap.com/article/targeting-kmt2a-altered-and-npm1-mutant-leukemia-the-therapeutic-potential-of-menin-kmt2a-inhibitor-jnj-75276617
https://m.youtube.com/watch?v=STcFlUw0XWk
https://pubmed.ncbi.nlm.nih.gov/38905635/
https://www.researchgate.net/publication/381611531_Preclinical_efficacy_of_potent_and_selective_menin-KMT2A_inhibitor_JNJ-75276617_in_KMT2A-_and_NPM1-altered_leukemias
https://www.selleckchem.com/products/jnj-75276617.html
https://pubmed.ncbi.nlm.nih.gov/38905635/
https://www.researchgate.net/publication/381611531_Preclinical_efficacy_of_potent_and_selective_menin-KMT2A_inhibitor_JNJ-75276617_in_KMT2A-_and_NPM1-altered_leukemias
https://synapse.patsnap.com/article/targeting-kmt2a-altered-and-npm1-mutant-leukemia-the-therapeutic-potential-of-menin-kmt2a-inhibitor-jnj-75276617
https://pubmed.ncbi.nlm.nih.gov/38905635/
https://www.researchgate.net/publication/381611531_Preclinical_efficacy_of_potent_and_selective_menin-KMT2A_inhibitor_JNJ-75276617_in_KMT2A-_and_NPM1-altered_leukemias
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Species Assay Type IC50 Value Reference

Menin-KMT2A

Interaction
Human

FITC-based

Assay
0.1 nM [7][8][9]

Menin-KMT2A

Interaction
Mouse

FITC-based

Assay
0.045 nM [8][9]

Menin-KMT2A

Interaction
Dog

FITC-based

Assay
≤0.066 nM [8][9]

Table 2: Anti-proliferative Activity of JNJ-75276617 in Leukemia Cell Lines

Cell Line Genotype Assay Type IC50 Value Reference

MOLM-13 KMT2A-r
Proliferation

Assay
<0.1 µM

MOLM-14 KMT2A-r
Proliferation

Assay
Not specified [7][8][10]

OCI-AML3 NPM1c
Proliferation

Assay
Not specified [7][8][10]

Various AML/ALL

cell lines

KMT2A or NPM1

alterations

Proliferation

Assay
Potent Activity [4]

Table 3: Clinical Response Rates of JNJ-75276617 in Combination Therapy (Data from a

Phase 1b study of JNJ-75276617 with Venetoclax and Azacitidine in Relapsed/Refractory AML)
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Parameter Value Patient Population Reference

Overall Response

Rate (ORR) (≥PR)
86% (18/21)

Efficacy dataset (≥50

mg BID JNJ-

75276617)

[11][12]

Composite Complete

Response (cCR)
48% (10/21)

Efficacy dataset (≥50

mg BID JNJ-

75276617)

[11]

ORR in patients with

prior Venetoclax
82% (9/11)

Prior VEN exposure

subgroup
[11][12]

Median Time to First

Response
23 days Efficacy dataset [11][12]

Signaling Pathway and Mechanism of Action
JNJ-75276617 functions by directly inserting itself into the binding pocket on the menin protein

that would normally be occupied by KMT2A. This physical obstruction prevents the formation of

the menin-KMT2A complex. In leukemias with KMT2A rearrangements or NPM1 mutations, this

complex is aberrantly recruited to chromatin, where it drives the expression of key

leukemogenic genes such as MEIS1, FLT3, and HOXA9.[4][5][10] By inhibiting the complex

formation, JNJ-75276617 prevents its binding to target gene promoters, leading to a reduction

in their expression.[4][10] This loss of oncogenic signaling induces the leukemia cells to

overcome their differentiation block and proceed towards maturation and eventual apoptosis.[2]

[3]
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Caption: Mechanism of JNJ-75276617 action in leukemia.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key experiments used to characterize JNJ-75276617.

1. Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if JNJ-75276617 inhibits the binding of the menin-KMT2A

complex to the promoter regions of its target genes.[10]

Cell Treatment: Leukemia cell lines (e.g., MOLM-14) are cultured and treated with various

concentrations of JNJ-75276617 or a vehicle control (DMSO) for a specified period (e.g., 48

hours).

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller

fragments using sonication.

Immunoprecipitation: The chromatin is incubated with an antibody specific for menin, which

pulls down the menin protein along with any cross-linked DNA. A control immunoprecipitation

with non-specific IgG is run in parallel.

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is

purified from the protein.

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for

the promoter regions of target genes like MEIS1 and HOXA9. The amount of precipitated

DNA is quantified relative to the input chromatin. A decrease in the amount of promoter DNA

in the JNJ-75276617-treated samples compared to the control indicates inhibition of menin

binding.[10]

2. Gene Expression Analysis (Quantigene Multiplex Assay)

This method is used to measure changes in the expression levels of multiple genes

simultaneously following treatment with JNJ-75276617.[10]
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Cell Treatment and Lysis: Leukemia cells (e.g., MOLM-14, OCI-AML3) are treated with a

range of JNJ-75276617 concentrations or DMSO for 48-72 hours. After treatment, the cells

are lysed to release their RNA.[10]

Hybridization: The cell lysate is mixed with a panel of target-specific probes for genes of

interest (e.g., menin-KMT2A target genes like MEIS1, and differentiation markers like

CD11b).[10]

Signal Amplification and Detection: The target RNA/probe complexes are captured on

magnetic beads, and a branched DNA amplification system is used to amplify the signal. The

signal from each probe is measured using a Luminex FLEXMAP 3D system.[10]

Data Analysis: The expression level of each gene is normalized to housekeeping genes. The

relative expression in treated samples is then calculated by dividing the normalized values

by the normalized value of the DMSO control.[10]

3. Cell Proliferation and Apoptosis Assays

These assays are fundamental to assessing the anti-leukemic activity of JNJ-75276617.

Cell Seeding and Treatment: Leukemia cells are seeded in multi-well plates and treated with

a serial dilution of JNJ-75276617.

Proliferation Measurement: After a set incubation period (e.g., 7 days), cell viability is

measured using reagents like CellTiter-Glo® (which measures ATP levels) or by direct cell

counting. The results are used to calculate the IC50 value, which is the concentration of the

drug that inhibits cell proliferation by 50%.

Apoptosis Measurement: Apoptosis can be quantified using methods such as Annexin

V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to

phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI

stains necrotic cells. This allows for the differentiation between viable, early apoptotic, late

apoptotic, and necrotic cells.

Experimental Workflow Visualization
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The following diagram illustrates a typical workflow for a Chromatin Immunoprecipitation (ChIP)

experiment to assess the effect of JNJ-75276617.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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